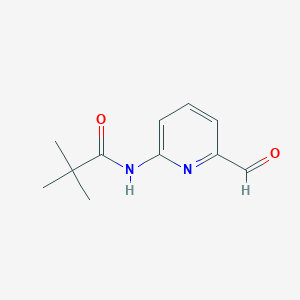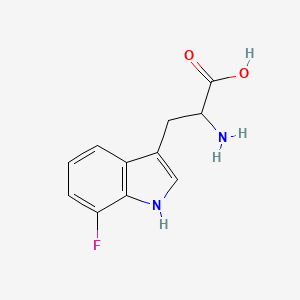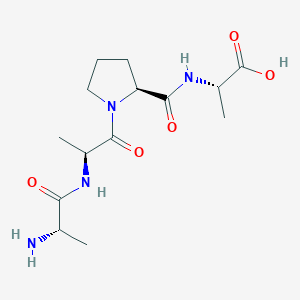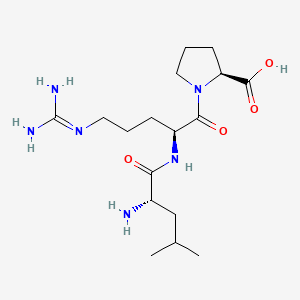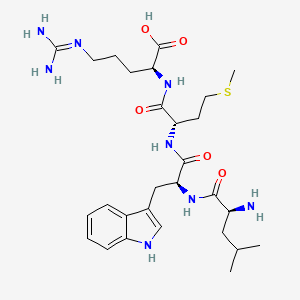
L-Arginine, L-leucyl-L-tryptophyl-L-methionyl-
Descripción general
Descripción
“L-Arginine, L-leucyl-L-tryptophyl-L-methionyl-” is a tetrapeptide, which means it is a peptide consisting of four amino acids joined by peptide bonds . The amino acids involved are L-Arginine, L-Leucine, L-Tryptophan, and L-Methionine. Tetrapeptides are known to be pharmacologically active and often show affinity and specificity for a variety of receptors in protein-protein signaling .
Synthesis Analysis
L-Arginine serves not only as a building block of protein but also as an essential substrate for the synthesis of nitric oxide (NO), creatine, polyamines, homoarginine, and agmatine in mammals (including humans) . It is formed de novo from glutamine/glutamate and proline in humans .Molecular Structure Analysis
The molecular structure of “L-Arginine, L-leucyl-L-tryptophyl-L-methionyl-” consists of a total of 93 bonds, including 46 non-H bonds, 16 multiple bonds, 19 rotatable bonds, 6 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine .Chemical Reactions Analysis
L-Arginine plays a key role in modulating host defenses and cellular immunity. It also actively participates in sperm formation . A deficiency in L-Arginine causes derangement of sperm metabolism leading to a decrease in motility and loss of spermatogenesis .Aplicaciones Científicas De Investigación
Substrate for Aminopeptidase-Mediated Hydrolysis Studies
This compound can be used in enzymatic studies to understand the hydrolysis process by aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of proteins or peptides .
Multivalent Antigens for Immune Activation
Tetrapeptides like H-Leu-Trp-Met-Arg-OH may serve as multivalent antigens to promote B and T cell activation, which is crucial for immune response .
Nanopore Technology for Amino Acid Detection
Innovative applications in nanopore technology utilize compounds like H-Leu-Trp-Met-Arg-OH for the precise identification and quantification of amino acids, which is essential for many biological applications .
PPARα Agonist for Metabolic Regulation
Related dipeptides have been investigated for their role in regulating peroxisome proliferator-activated receptor (PPAR) α activity, which is involved in metabolic processes .
Antioxidant Peptide Research
Tetrapeptides are studied for their antioxidant properties, which can be beneficial in preventing oxidative stress-related damage .
Mitochondrial Protection and Therapeutics
Research on mitochondria-targeted tetrapeptides reveals their potential in protecting mitochondria under stress and developing therapeutic compounds .
Peptide Hydrogel Formation
Tetrapeptides are synthesized and evaluated for their ability to form hydrogels, which have various applications including drug delivery systems .
Biotechnological Production of L-Arginine
Strategies involving engineered bacteria utilize tetrapeptides for the production of L-arginine, an amino acid with multiple industrial and pharmaceutical applications .
Mecanismo De Acción
Target of Action
H-Leu-Trp-Met-Arg-OH, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid or L-Arginine, L-leucyl-L-tryptophyl-L-methionyl-, is a tetrapeptide . The primary target of this compound is aminopeptidase , an enzyme that catalyzes the cleavage of amino acids from the amino terminus of protein or peptide substrates .
Mode of Action
H-Leu-Trp-Met-Arg-OH interacts with aminopeptidase by serving as a substrate for the enzyme . This means that the compound binds to the active site of the enzyme and undergoes a chemical reaction. The result of this interaction is the hydrolysis of the peptide, which is a process that involves the breaking of a bond in a molecule using water .
Biochemical Pathways
The biochemical pathway primarily affected by H-Leu-Trp-Met-Arg-OH is the aminopeptidase-mediated hydrolysis pathway . This pathway involves the breakdown of peptides into their constituent amino acids, which can then be used in various biological processes, including protein synthesis.
Result of Action
The primary result of the action of H-Leu-Trp-Met-Arg-OH is the hydrolysis of peptides . By serving as a substrate for aminopeptidase, it facilitates the breakdown of peptides into amino acids. This can have various downstream effects, depending on the specific biological context.
Direcciones Futuras
L-Arginine metabolism is of central importance for multiple biological processes and mutual interactions of mammals, microbes, and plants . Therefore, understanding the role of L-Arginine and its derivatives in these processes could provide new insights into various health conditions and potential therapeutic strategies .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5S/c1-16(2)13-19(29)24(37)36-23(14-17-15-33-20-8-5-4-7-18(17)20)26(39)34-21(10-12-42-3)25(38)35-22(27(40)41)9-6-11-32-28(30)31/h4-5,7-8,15-16,19,21-23,33H,6,9-14,29H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,30,31,32)/t19-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRMRPAGMXZLU-UDIDDNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435536 | |
| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
CAS RN |
67368-23-4 | |
| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



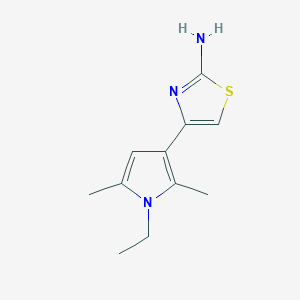
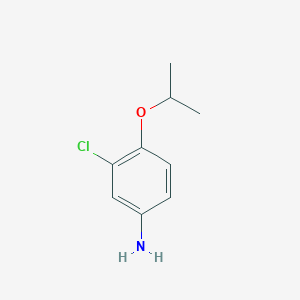
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)
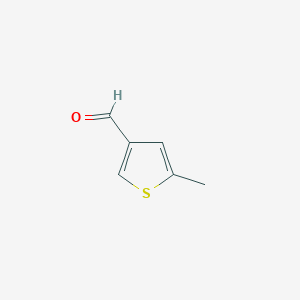

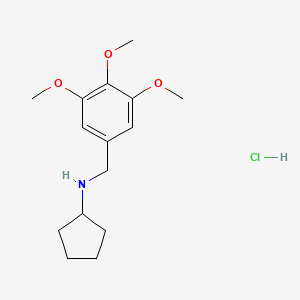

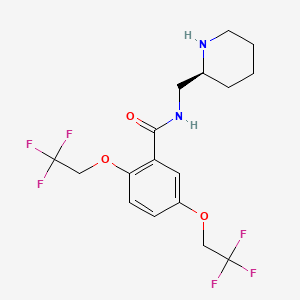
![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
